CID 78065074 is a chemical compound cataloged in the PubChem database, recognized for its unique molecular structure and potential applications in various scientific fields. The compound is characterized by its complex arrangement of silicon and carbon atoms, making it a subject of interest in organic chemistry and materials science. Its molecular formula is , with a molecular weight of approximately 365.7 g/mol.
CID 78065074 is sourced from various chemical suppliers, primarily in the United States. The compound's availability for research purposes emphasizes its relevance in both academic and industrial applications.
This compound falls under the category of organosilicon compounds due to the presence of silicon atoms within its structure. Organosilicon compounds are known for their diverse properties and applications, particularly in materials science, catalysis, and pharmaceuticals.
The synthesis of CID 78065074 typically involves multi-step organic reactions that may include:
Specific synthetic routes may involve:
These methods require precise control over reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
CID 78065074 features a complex molecular structure characterized by multiple rings and silicon atoms. The structure can be represented using various chemical notation systems:
InChI=1S/C23H33Si2/c1-5-7-10-19-23(24(3)4)25(20-6-2,21-15-11-8-12-16-21)22-17-13-9-14-18-22/h6,8-9,11-18,23H,2,5,7,10,19-20H2,1,3-4H3
CCCCCC([Si](C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2
The compound's structural data reveals significant details about its reactivity and interactions with other molecules. The presence of silicon in the backbone contributes to unique physical properties such as thermal stability and reactivity towards nucleophiles.
CID 78065074 is capable of undergoing several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions. For example, oxidation may yield silanols or siloxanes depending on the extent of oxidation.
The mechanism of action for CID 78065074 involves its interaction with biological targets at the molecular level. This interaction can modulate biological pathways through:
The exact targets and pathways are context-dependent and require further investigation to elucidate fully.
CID 78065074 exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for applications requiring specific reactivity profiles.
CID 78065074 has diverse applications across multiple scientific domains:
The versatility of this compound underscores its significance in advancing scientific knowledge and industrial innovation.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5